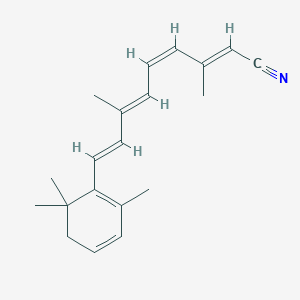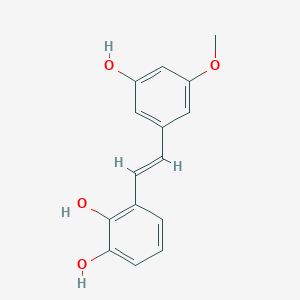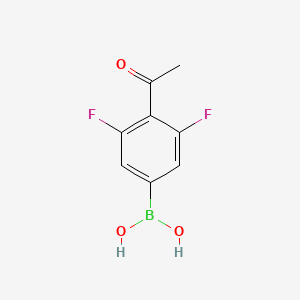
(4-Acetyl-3,5-difluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetyl-3,5-difluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetyl and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyl-3,5-difluorophenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, a common method is the reaction of 4-acetyl-3,5-difluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rates and consistency of the final product.
化学反応の分析
Types of Reactions
(4-Acetyl-3,5-difluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
科学的研究の応用
(4-Acetyl-3,5-difluorophenyl)boronic acid has diverse applications in scientific research:
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in biochemical research.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry: It is employed in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which (4-Acetyl-3,5-difluorophenyl)boronic acid exerts its effects often involves the formation of a boronate ester with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product .
類似化合物との比較
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the acetyl group.
4-Acetylphenylboronic acid: Similar structure but lacks the difluoro groups.
3,4-Difluorophenylboronic acid: Similar structure but with different fluorine substitution pattern.
Uniqueness
(4-Acetyl-3,5-difluorophenyl)boronic acid is unique due to the presence of both acetyl and difluoro groups, which can influence its reactivity and the types of products formed in chemical reactions. The combination of these substituents can also affect the compound’s physical properties and its interactions with other molecules.
特性
分子式 |
C8H7BF2O3 |
|---|---|
分子量 |
199.95 g/mol |
IUPAC名 |
(4-acetyl-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)8-6(10)2-5(9(13)14)3-7(8)11/h2-3,13-14H,1H3 |
InChIキー |
LBFQLGBCCIRPRE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



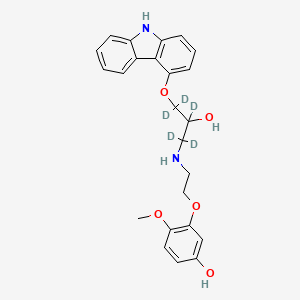
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
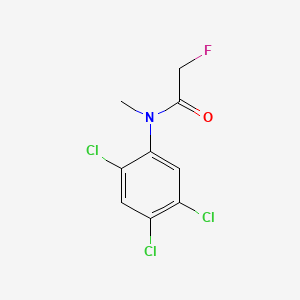

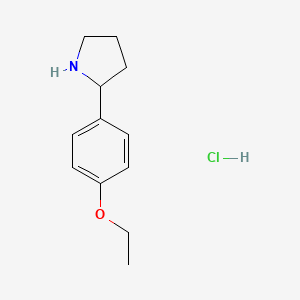
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
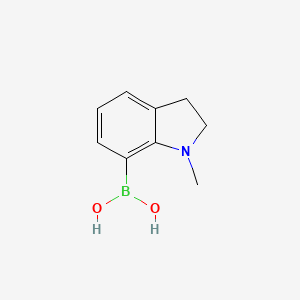
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
